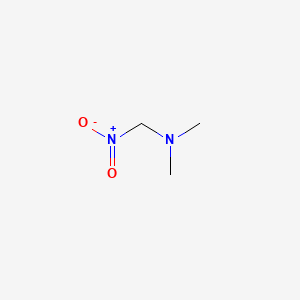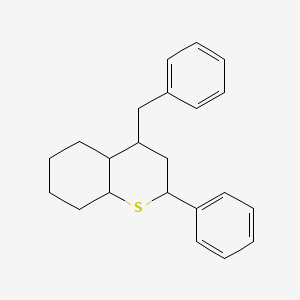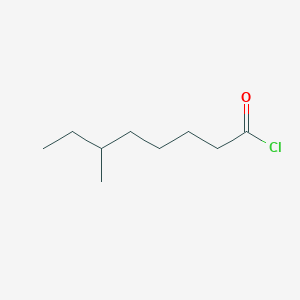
Quinoxaline, 2-(4-(propylthio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(4-(propylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their fused benzene and pyrazine rings, making them an essential structural unit in both chemistry and biochemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamines with dicarbonyl compounds. For Quinoxaline, 2-(4-(propylthio)phenyl)-, the process can be initiated by reacting 4-(propylthio)benzene-1,2-diamine with a suitable dicarbonyl compound under acidic conditions. The reaction often requires high temperatures and prolonged heating to achieve optimal yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives has shifted towards green chemistry approaches. These methods aim to reduce environmental impact by using eco-friendly solvents and catalysts. For instance, nickel-catalyzed synthesis and copper-catalyzed cycloamination have been employed to produce quinoxaline derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, 2-(4-(propylthio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The nitro groups in quinoxaline derivatives can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are frequently used.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoxalines, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Quinoxaline, 2-(4-(propylthio)phenyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Quinoxaline derivatives exhibit significant biological activities, including antibacterial, antifungal, and antiviral properties
Medicine: These compounds are investigated for their potential as anticancer agents and inhibitors of various enzymes
Industry: Quinoxaline derivatives are used in the production of dyes, agrochemicals, and materials for electronic devices
Mécanisme D'action
The mechanism of action of Quinoxaline, 2-(4-(propylthio)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinazoline: Shares the benzene and pyrazine ring system but has different substitution patterns and applications.
Cinnoline: Similar in structure but differs in the position of nitrogen atoms within the ring
Uniqueness
Quinoxaline, 2-(4-(propylthio)phenyl)- is unique due to its propylthio substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propriétés
Numéro CAS |
53140-57-1 |
|---|---|
Formule moléculaire |
C17H16N2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(4-propylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C17H16N2S/c1-2-11-20-14-9-7-13(8-10-14)17-12-18-15-5-3-4-6-16(15)19-17/h3-10,12H,2,11H2,1H3 |
Clé InChI |
UZGDZYZLNQUIJY-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



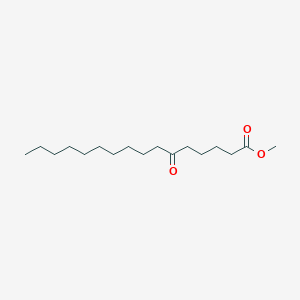



![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
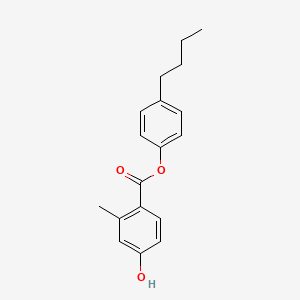

![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
